3-(Piperidine-1-carbonyl)benzoic acid
Description
Contextualization of 3-(Piperidine-1-carbonyl)benzoic Acid within Contemporary Medicinal Chemistry and Organic Synthesis Research
This compound is a bifunctional organic molecule that has garnered attention within the fields of medicinal chemistry and organic synthesis. Its structure, which integrates a benzoic acid moiety with a piperidine (B6355638) ring via a stable amide linkage, positions it as a valuable molecular scaffold. In contemporary research, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The investigation of such compounds is often part of broader drug discovery programs that aim to generate libraries of structurally diverse molecules for screening against various biological targets. The synthesis of derivatives often involves coupling reactions with the carboxylic acid group or modifications to the piperidine ring, allowing for systematic exploration of the chemical space around this core structure.
| Chemical Properties of this compound | |
| IUPAC Name | This compound |
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| CAS Number | 304593-99-9 |
Rationale for Academic Investigation of Piperidine-Substituted Benzoic Acids
The academic and industrial interest in piperidine-substituted benzoic acids, such as this compound, is rooted in the proven pharmacological importance of its constituent chemical fragments. By combining these two well-established pharmacophores, researchers can explore novel structure-activity relationships (SAR) and develop new chemical entities with potentially improved potency, selectivity, and pharmacokinetic profiles.
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry. nih.govnih.gov It is a six-membered nitrogen-containing heterocycle found in numerous natural alkaloids and synthetic pharmaceuticals. acs.orgresearchgate.net The piperidine framework is present in over seventy commercialized drugs, including several blockbuster medications. researchgate.net Its prevalence is due to its ability to introduce a basic nitrogen atom, which can be crucial for receptor binding and improving physicochemical properties like solubility. Piperidine derivatives exhibit a vast range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antihypertensive, and analgesic properties. acs.orgresearchgate.net This versatility makes the piperidine moiety a cornerstone in the design of novel therapeutic agents. nih.govresearchgate.net
The benzoic acid moiety is also a fundamental structural unit in a multitude of biologically active compounds. preprints.org Benzoic acid and its derivatives are known to possess a wide array of pharmacological effects, including anticancer and anti-inflammatory activities. preprints.orgresearchgate.net In drug design, the carboxylic acid group can act as a key interaction point, forming hydrogen bonds or ionic interactions with biological targets. Furthermore, the aromatic ring of benzoic acid can engage in hydrophobic and pi-stacking interactions. A series of benzoic acid derivatives have been synthesized and evaluated for various therapeutic purposes, such as influenza neuraminidase inhibitors and local anesthetics. acs.orgpharmacy180.comslideshare.net
Table of Exemplary Bioactivities of Piperidine and Benzoic Acid Derivatives:
| Moiety | Therapeutic Class | Examples of Investigated Activities |
|---|---|---|
| Piperidine | Anticancer | Inhibition of tumor cell growth. nih.gov |
| CNS Modulators | Treatment of neuropsychiatric and neurodegenerative diseases. nih.gov | |
| Antiviral | Inhibition of viral replication. acs.org | |
| MAO Inhibitors | Treatment for neurological disorders. acs.org | |
| Benzoic Acid | Anti-inflammatory | Reduction of inflammation. researchgate.net |
| Anticancer | Inhibition of cancer cell proliferation. preprints.org | |
| Antiviral | Inhibition of influenza neuraminidase. acs.org |
The specific structure of this compound offers several advantageous features that make it an attractive scaffold for research and development.
Defined Three-Dimensional Geometry : The amide bond connecting the piperidine ring to the benzoic acid is conformationally restricted, providing a more rigid and predictable orientation of the two moieties relative to each other.
Dual Functionality : The molecule possesses two key functional groups available for further chemical modification: the carboxylic acid on the benzoic acid ring and the secondary amine functionality within the piperidine ring (if it were not part of the amide linkage, though the ring itself can be substituted). The carboxylic acid is a handle for forming esters or amides, while the piperidine ring can be further functionalized. This allows for the creation of a diverse library of derivatives.
Amide Linker : The amide group is a stable and common feature in many drugs. It can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its target.
These structural characteristics provide a robust framework for medicinal chemists to systematically modify the molecule and study the resulting effects on biological activity, a key process in the rational design of new drugs. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-(piperidine-1-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWCZANZDLDVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Piperidine 1 Carbonyl Benzoic Acid and Its Analogues
Established Synthetic Pathways for the Core Structure of 3-(Piperidine-1-carbonyl)benzoic Acid
The construction of the this compound core structure is most commonly achieved through direct amidation reactions, often facilitated by the use of coupling agents to enhance reaction efficiency.
Amidation Reactions Involving Benzoic Acid Derivatives and Piperidine (B6355638)
The most direct and widely employed method for the synthesis of this compound is the amidation reaction between a suitable benzoic acid derivative and piperidine. This typically involves the activation of the carboxylic acid group at the 3-position of isophthalic acid (benzene-1,3-dicarboxylic acid) or its derivatives.
A common approach involves the selective activation of one carboxylic acid group while the other is protected, often as an ester. For instance, isophthalic acid monomethyl ester can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride, 3-(methoxycarbonyl)benzoyl chloride. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with piperidine to yield methyl 3-(piperidine-1-carbonyl)benzoate. Subsequent hydrolysis of the methyl ester under basic or acidic conditions affords the desired this compound.
Alternatively, direct reaction of 3-carboxybenzoyl chloride with piperidine can be employed, though careful control of stoichiometry is required to favor mono-amidation. The use of a base, such as pyridine (B92270) or triethylamine (B128534), is typically necessary to neutralize the hydrochloric acid byproduct generated during the reaction.
| Starting Material | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Isophthalic acid monomethyl ester | 1. SOCl₂ or (COCl)₂ 2. Piperidine, Base 3. H₃O⁺ or OH⁻ | Methyl 3-(piperidine-1-carbonyl)benzoate | This compound |
| 3-Carboxybenzoyl chloride | Piperidine, Base | - | This compound |
Utilization of Coupling Reagents in Amide Bond Formation (e.g., HATU, BOP-Cl)
To circumvent the often harsh conditions associated with acyl chloride formation, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, rendering it susceptible to nucleophilic attack by the amine.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent commonly used in peptide synthesis that can be readily applied to the synthesis of this compound. researchgate.net In a typical procedure, isophthalic acid monomethyl ester is treated with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in an aprotic solvent like dimethylformamide (DMF). This generates a highly reactive O-acylisourea intermediate, which is then readily attacked by piperidine to form the amide bond. The subsequent ester hydrolysis yields the final product.
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) is another effective coupling reagent for amide bond formation, particularly with sterically hindered or sensitive substrates. organic-chemistry.org The reaction mechanism involves the formation of a phosphinic mixed anhydride (B1165640) with the carboxylic acid, which then reacts with piperidine. Similar to HATU, the reaction is typically carried out in the presence of a base to neutralize the generated acid.
The use of these coupling reagents offers several advantages, including high yields, mild reaction conditions, and a reduction in side reactions, making them valuable tools in the synthesis of this compound and its derivatives.
| Coupling Reagent | Activating Species | Typical Base | Advantages |
|---|---|---|---|
| HATU | O-acylisourea | DIPEA, TEA | High efficiency, mild conditions, fast reaction times |
| BOP-Cl | Phosphinic mixed anhydride | DIPEA, TEA | Effective for hindered substrates, reduced racemization in chiral compounds |
Reaction of Benzoic Acid Derivatives with Piperidine and Carbonylating Agents
Carbonylating agents can be employed to form the amide bond in a one-pot fashion from a benzoic acid derivative and piperidine. For example, palladium-catalyzed carbonylation reactions using carbon monoxide (CO) as the carbonyl source have been developed for the synthesis of benzamides from aryl halides. rsc.org In a potential synthetic route, 3-bromobenzoic acid could be subjected to a palladium-catalyzed aminocarbonylation with piperidine. This method, while powerful, often requires specialized equipment to handle the gaseous carbon monoxide.
Application of Phosgene (B1210022) in Synthesis of Piperidine-1-carbonylamino Groups
Phosgene (COCl₂) and its safer solid equivalent, triphosgene, are highly reactive reagents that can be used to synthesize carbamoyl (B1232498) chlorides. nih.gov Piperidine can be reacted with phosgene to form piperidine-1-carbonyl chloride. This intermediate can then react with a suitable aromatic nucleophile, such as the deprotonated form of 3-aminobenzoic acid, to form a urea (B33335) linkage, resulting in a compound related to the target structure. However, the high toxicity of phosgene limits its widespread use in laboratory settings. A more common application of phosgene is in the dealkylation of tertiary amines to form carbamoyl chlorides, which can then be used to synthesize unsymmetrical ureas. nih.gov
Synthesis of Structurally Related Piperidine-Benzamide and Benzoic Acid Derivatives
The synthetic methodologies described for this compound can be adapted to prepare its isomeric and positional analogues.
Preparation of Isomeric and Positional Analogues (e.g., 2-(Piperidine-1-carbonylamino)benzoic Acid, o-(Piperidinocarbonyl)benzoic Acid)
o-(Piperidinocarbonyl)benzoic Acid (2-(Piperidine-1-carbonyl)benzoic acid)) can be synthesized from phthalic anhydride. The anhydride is first opened by reaction with piperidine to form the corresponding mono-amide, which is also a carboxylic acid. This reaction is typically carried out under mild conditions, often without the need for a catalyst.
2-(Piperidine-1-carbonylamino)benzoic Acid can be prepared from isatoic anhydride. Reaction of isatoic anhydride with piperidine leads to the formation of the corresponding anthranilamide derivative. google.com This reaction proceeds via nucleophilic attack of piperidine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the desired product.
| Target Compound | Starting Material | Key Reaction |
|---|---|---|
| o-(Piperidinocarbonyl)benzoic Acid | Phthalic anhydride | Ring-opening amidation |
| 2-(Piperidine-1-carbonylamino)benzoic Acid | Isatoic anhydride | Ring-opening amidation with decarboxylation |
Incorporation of Substituted Piperidine Moieties (e.g., 3-(4-((Tert-butoxycarbonyl)amino)piperidine-1-carbonyl)benzoic Acid)
The synthesis of analogues featuring substituted piperidine rings, such as 3-(4-((tert-butoxycarbonyl)amino)piperidine-1-carbonyl)benzoic acid, often begins with commercially available or readily synthesized piperidine derivatives. A common strategy involves the acylation of a substituted piperidine with a benzoic acid derivative. For instance, the synthesis of 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid serves as a useful intermediate for more complex molecules. google.comgoogle.com One approach to creating such compounds is through the reaction of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with an alkyl lithium reagent, followed by reaction with carbon dioxide to introduce the carboxylic acid group. google.com
Another method involves the synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates, which are considered novel heterocyclic amino acids. nih.gov The process starts with the conversion of piperidine-4-carboxylic acid or its chiral isomers into β-keto esters, which are then treated with N,N-dimethylformamide dimethyl acetal. nih.gov The synthesis of orthogonally protected Cα,Cα-disubstituted amino acid analogues of lysine, such as 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid, has also been developed, highlighting methods for creating complex substituted piperidines. orgsyn.org
Derivatization with Fluoro-Substituted Phenyl Rings (e.g., 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic Acid)
Introducing fluorine atoms into the phenyl ring of benzoic acid analogues can significantly alter their biological properties. The synthesis of compounds like 3-fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid typically involves the reaction of a fluoro-substituted aminobenzoic acid with a piperidine derivative. For example, new hydrazones of 4-fluorobenzoic acid hydrazide have been synthesized and evaluated for their antimicrobial activity. rjptonline.org
The synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate demonstrates a method for creating chiral fluorinated piperidine building blocks. chemicalbook.com This synthesis can proceed from tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate via catalytic hydrogenation. chemicalbook.com These fluorinated piperidines can then be coupled with benzoic acid derivatives to yield the target compounds.
Synthesis of Piperidine-Substituted Ethoxy Benzoic Acid Analogues
The preparation of piperidine-substituted ethoxy benzoic acid analogues often involves nucleophilic substitution reactions. For instance, 4-(2-piperidinoethoxy)benzoic acid hydrochloride has been synthesized by reacting a suitable phenol (B47542) with a piperidinoethyl halide, followed by hydrolysis of the resulting ester. google.com One method involves reacting methyl 4-hydroxybenzoate (B8730719) with 1-(2-chloroethyl)piperidine, followed by saponification of the ester to yield the carboxylic acid. google.com Another approach involves refluxing the aqueous phase of an extraction containing the methyl ester of 4-(2-piperidinoethoxy)benzoic acid to induce hydrolysis. google.com
The synthesis of pyrrolidine (B122466) and piperidine substituted ethoxy chalcones has also been explored for their potential as anticancer agents, highlighting the utility of the piperidinoethoxy moiety in medicinal chemistry. researchgate.net
Preparation of Benzylpiperidine and Benzylpiperazine Derivatives Bearing Benzoic Acid Moieties
The synthesis of benzylpiperidine and benzylpiperazine derivatives linked to benzoic acid moieties is a common strategy in drug discovery. unisi.itnih.gov These compounds are often prepared through amide bond formation between a benzylpiperidine or benzylpiperazine and a benzoic acid derivative. unisi.it Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are employed as condensing agents for this purpose. unisi.it
For benzylpiperazine derivatives, a typical synthesis might involve reacting a substituted benzylpiperazine with a benzoic acid chloride or using a coupling agent. google.com For example, 1-(4-chlorobenzyl)-4-(2,4-dichlorocinnamoyl)piperazine can be prepared by reacting 2,4-dichlorocinnamic acid with N-(4-chlorobenzyl)piperazine. google.com Subsequent reduction of the amide can yield the corresponding benzylpiperazine derivative. google.com
Synthetic Routes for Hydrazone Compounds with Piperidine-Benzoic Acid Functionality
Hydrazone derivatives incorporating a piperidine-benzoic acid scaffold have attracted interest due to their biological activities. rjptonline.orgresearchgate.netnih.govrjptonline.orgnih.gov The general synthetic route involves the condensation of a hydrazide with an appropriate aldehyde or ketone. researchgate.net
Specifically, a piperidine-benzoic acid can be esterified and then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. researchgate.net This hydrazide is then reacted with a substituted aldehyde or ketone, often in the presence of a catalytic amount of acid, to yield the final hydrazone product. researchgate.net For example, 4-piperidin-1-yl-benzoic acid can be converted to its hydrazide, which is then condensed with various aldehydes or ketones to produce a series of hydrazones. researchgate.net
Stereoselective Synthesis Approaches for Piperidine-Containing Benzoic Acid Analogues
Achieving stereoselectivity in the synthesis of piperidine-containing benzoic acid analogues is critical, as the biological activity of chiral molecules often depends on their specific stereochemistry. thieme-connect.com Various strategies have been developed to control the stereochemistry of the piperidine ring.
One approach is the use of chiral catalysts in C-H functionalization reactions. d-nb.infonih.gov For instance, rhodium-catalyzed C-H insertions and cyclopropanations of donor/acceptor carbenes have been employed for the site-selective and stereoselective synthesis of piperidine analogues. d-nb.infonih.gov The choice of catalyst and the protecting group on the piperidine nitrogen can direct the functionalization to specific positions (C2, C3, or C4) with high diastereoselectivity and enantioselectivity. d-nb.infonih.gov
Another strategy involves the use of chiral starting materials derived from the chiral pool, such as amino acids. whiterose.ac.uk Enantiomerically pure substituted piperidine derivatives can be prepared from amino acids using organozinc chemistry. whiterose.ac.uk Additionally, intramolecular cyclization reactions of appropriately configured precursors can lead to the stereoselective formation of the piperidine ring. nih.gov For example, acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones has been reported. nih.gov Hydrogen borrowing catalysis using iridium(III) complexes also enables the stereoselective synthesis of substituted piperidines. nih.gov
Purification and Isolation Techniques for Synthetic Products in Research
The purification and isolation of synthesized this compound and its analogues are essential steps to obtain compounds of high purity for characterization and further studies. A variety of standard laboratory techniques are employed for this purpose.
Crystallization is a widely used method for purifying solid compounds. youtube.com Benzoic acid and its derivatives, being crystalline solids, are often purified by recrystallization from a suitable solvent system. youtube.com The principle relies on the difference in solubility of the compound and impurities in a solvent at different temperatures. youtube.com For benzoic acid, dissolving the crude product in hot water, followed by filtration of insoluble impurities and subsequent cooling to induce crystallization, is a common procedure. youtube.com
Chromatography is another powerful purification technique. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate eluent system, is frequently used to separate the desired product from byproducts and unreacted starting materials. google.com The choice of eluent is crucial and is often determined by thin-layer chromatography (TLC) analysis. researchgate.net
Extraction is used to separate the product based on its solubility and acid-base properties. For instance, a synthesized ester product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. google.com
Filtration is a basic but essential technique used to separate solid products from a liquid phase, such as after crystallization or precipitation. youtube.comgoogle.com The collected solid can then be washed with a cold solvent to remove residual impurities. youtube.com
For compounds that are salts, such as hydrochlorides, purification can be achieved by crystallization from a suitable solvent, followed by filtration and drying. google.com In some cases, the purification process may involve converting the product to a salt to facilitate its isolation and purification, followed by neutralization to obtain the free base or acid. google.com
Biological Activity and Pharmacological Potential of 3 Piperidine 1 Carbonyl Benzoic Acid and Its Analogues
Exploration of Antimicrobial Properties
The antimicrobial potential of compounds structurally related to 3-(piperidine-1-carbonyl)benzoic acid has been an area of significant research interest. The core components of this molecule, namely the piperidine (B6355638) and benzoic acid moieties, are known to be present in various compounds exhibiting antimicrobial effects. researchgate.netnih.gov
Derivatives of piperidine have demonstrated a range of antimicrobial activities. For instance, certain piperidine compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov Some synthesized piperidine derivatives exhibited inhibitory activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and the fungus Candida albicans. researchgate.net In one study, piperidine itself showed a notable anti-Vibrio effect against several Vibrio species, including multidrug-resistant strains. nih.gov
Similarly, benzoic acid and its derivatives are recognized for their antimicrobial properties. mdpi.com The effectiveness of phenolic acids, which include benzoic acid derivatives, has been demonstrated against various bacteria, including both native and drug-resistant strains of Staphylococcus epidermidis and Staphylococcus aureus. mdpi.com The antimicrobial efficacy of these compounds is influenced by their chemical structure. mdpi.com
A study on newly synthesized 4-piperidin-1-yl-benzoic acid hydrazide derivatives, which share a similar structural backbone, revealed moderate to good antimicrobial activity against several bacterial species and Candida albicans. researchgate.net This suggests that the combination of the piperidine ring and the benzoic acid framework can lead to compounds with significant antimicrobial potential.
Table 1: Antimicrobial Activity of Selected Piperidine and Benzoic Acid Derivatives
| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Piperidine Derivatives | Gram-positive and Gram-negative bacteria | Growth inhibition | nih.gov |
| 4-Piperidin-1-yl-benzoic acid hydrazide derivatives | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans | Moderate to good antimicrobial activity | researchgate.net |
| Piperidine | Vibrio species (including MDR strains) | Bactericidal activity | nih.gov |
| Phenolic Acids (including benzoic acid derivatives) | Staphylococcus epidermidis, Staphylococcus aureus (native and drug-resistant strains) | Antimicrobial efficacy | mdpi.com |
Investigation of Anticancer Activity
The potential of piperidine and benzoic acid derivatives as anticancer agents has been extensively explored. nih.govnih.gov These structural motifs are found in numerous compounds that exhibit cytotoxic effects against various cancer cell lines. nih.govpreprints.org
Piperidine and its analogues have been reported to induce apoptosis in cancer cells through the activation of several molecular pathways. nih.gov The anticancer activity of piperidine-containing compounds has been observed against breast cancer, ovarian cancer, prostate cancer, and lung cancer. nih.gov For example, novel benzoxazole-appended piperidine derivatives have shown considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov
Benzoic acid derivatives also represent a significant class of compounds with anticancer potential. nih.govresearchgate.net They can serve as a scaffold for the synthesis of potent, biologically active compounds that can target various mechanisms involved in cancer progression. nih.gov Synthetic derivatives of benzoic acid have been a focus of research to develop more efficient treatments for cancer patients. nih.gov
The conjugation of these two moieties in compounds like this compound suggests a promising avenue for the development of novel anticancer agents. The specific substitution patterns on both the piperidine and benzoic acid rings can significantly influence the anticancer potency and selectivity.
Table 2: Anticancer Activity of Selected Piperidine and Benzoic Acid Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Observed Effect | Reference(s) |
|---|---|---|---|
| Piperidine and its analogues | Various (Breast, Ovarian, Prostate, Lung) | Activation of apoptotic pathways | nih.gov |
| Benzoxazole-appended piperidine derivatives | MCF-7, MDA-MB-231 (Breast) | Antiproliferative activity | nih.gov |
| Benzoic acid derivatives | Various | Anticancer potential through various molecular pathways | nih.govresearchgate.net |
| Synthetic curcuminoid EF24 (a piperidin-4-one derivative) | Pancreatic carcinoma models | Antiproliferative, antimigratory, and antiangiogenic activities | mdpi.comresearchgate.net |
Anti-inflammatory and Antioxidant Research
Research into the anti-inflammatory and antioxidant properties of compounds containing piperidine and benzoic acid scaffolds has revealed significant potential. Both moieties are integral to various natural and synthetic compounds that exhibit these biological activities. researchgate.netnih.gov
Derivatives of benzoic acid have been investigated for their anti-inflammatory effects. For instance, a synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated the ability to reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model, hypothetically through the inhibition of cyclooxygenase-2 (COX-2). nih.gov Another study on 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid isolated from Myrsine seguinii showed anti-inflammatory activity, highlighting the importance of the carboxylic acid group for this effect. nih.gov
The antioxidant capacity of benzoic acid derivatives has also been documented. nih.gov Certain derivatives have shown significant antioxidant potential in DPPH assays. nih.gov Similarly, piperidine-containing compounds have been reviewed for their antioxidant profiles, with various derivatives exhibiting potent radical scavenging activity. researchgate.net The antioxidant potential of piperidine derivatives can be attributed to their ability to donate a hydrogen atom or an electron to free radicals. researchgate.net The combination of these two pharmacophores in a single molecule, as seen in this compound, suggests a basis for the development of novel anti-inflammatory and antioxidant agents. researchgate.net
Table 3: Anti-inflammatory and Antioxidant Activity of Related Compounds
| Compound/Derivative | Biological Activity | Model/Assay | Key Findings | Reference(s) |
|---|---|---|---|---|
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Anti-inflammatory | LPS-induced rat model | Significantly reduced inflammatory parameters. | nih.gov |
| 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | Anti-inflammatory | In vivo models | The carboxylic acid moiety was crucial for activity. | nih.gov |
| Benzoic acid derivatives | Antioxidant | DPPH assay | Showed significant antioxidant capacities. | nih.gov |
| Piperidine derivatives | Antioxidant | Various assays (DPPH, lipid peroxidation) | Exhibited potent antioxidant and radical scavenging activity. | researchgate.net |
Enzyme Modulation and Cellular Signaling Pathway Interactions
The eukaryotic translation initiation factor 4E (eIF4E) and its interacting partner eIF4G are crucial for the initiation of cap-dependent translation, a process often dysregulated in cancer. nih.govnih.gov The development of small molecules that inhibit the eIF4E-eIF4G interaction is a promising strategy for cancer therapy. nih.govresearchgate.net
A notable inhibitor of this interaction is 4EGI-1. nih.gov This compound binds to eIF4E and disrupts its association with eIF4G, leading to the inhibition of cap-dependent translation. nih.govresearchgate.net 4EGI-1 has been shown to inhibit the cellular expression of oncogenic proteins and exhibits activity against multiple cancer cell lines. nih.gov The identification of 4EGI-1 has provided a valuable tool for studying translational control. nih.gov
Analogues and mimetics of 4EGI-1 have been synthesized to improve its potency and pharmacological properties. nih.gov Research in this area has led to the discovery of novel hydrazinyl thiazole (B1198619) derivatives that act as potent disruptors of the eIF4E-eIF4G interaction. bioworld.com One such compound demonstrated lower IC50 values against several cancer cell lines compared to 4EGI-1 and induced apoptosis in HepG2 cells. bioworld.com This compound was also shown to modulate the Ras/MAPK/eIF4E signaling pathway. bioworld.com
Table 4: Activity of eIF4E-eIF4G Interaction Inhibitors
| Compound | Target Cancer Cell Lines | IC50 Values (µM) | Key Findings | Reference(s) |
|---|---|---|---|---|
| 4EGI-1 | Multiple cancer cell lines | Not specified in provided abstracts | Disrupts eIF4E/eIF4G association, inhibits cap-dependent translation. | nih.govnih.gov |
| Novel hydrazinyl thiazole derivative [I] | A549, HeLa, HepG2, MCF-7 | 4.59, 2.69, 2.22, 3.45 | More potent than 4EGI-1; induces apoptosis; modulates Ras/MAPK/eIF4E pathway. | bioworld.com |
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with anti-inflammatory properties. ub.eduresearchgate.net Inhibition of sEH increases the levels of EETs, making it a therapeutic target for inflammatory diseases. ub.eduescholarship.org
A variety of potent sEH inhibitors have been developed, many of which are urea (B33335) and amide-based compounds. nih.gov These inhibitors function by fitting into the catalytic pocket of the enzyme. nih.gov For example, 2-(piperidin-4-yl)acetamides have been identified as potent sEH inhibitors with anti-inflammatory activity. ub.edu These compounds were designed to have improved pharmacokinetic properties compared to earlier generations of inhibitors. ub.edu
Research has also focused on developing sEH inhibitors with enhanced metabolic stability and bioavailability. nih.gov One such example is trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid, which demonstrated improved properties. nih.gov The development of sEH inhibitors represents a promising therapeutic strategy for a range of diseases. nih.gov
Table 5: Examples of Soluble Epoxide Hydrolase (sEH) Inhibitors
| Inhibitor Class/Compound | Structural Features | Therapeutic Potential | Reference(s) |
|---|---|---|---|
| Urea and Amide-based inhibitors | Contain urea or amide functional groups that interact with the sEH catalytic site. | Treatment of cardiovascular, central nervous system, and metabolic diseases. | nih.govnih.gov |
| 2-(Piperidin-4-yl)acetamides | Benzohomoadamantane-based amides. | Treatment of pain and inflammatory diseases. | ub.edu |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | Adamantanyl urea and benzoic acid moieties. | Improved metabolic stability and bioavailability. | nih.gov |
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govphyschemres.org Piperidine-containing compounds have been extensively investigated as AChE inhibitors. nih.govnih.gov
The structure of the well-known AChE inhibitor, donepezil, features a benzylpiperidine moiety that binds to the catalytic anionic site (CAS) of the enzyme. nih.gov This has inspired the design of numerous other piperidine-based AChE inhibitors. nih.gov For example, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov
Hybrid molecules incorporating a piperidine ring have also shown promise. A study on piperidinyl-quinoline acylhydrazones identified potent and selective inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.gov The piperidine ring in these compounds was found to be involved in crucial interactions within the active site of the enzymes. nih.gov These findings underscore the importance of the piperidine scaffold in the design of effective cholinesterase inhibitors for potential use in neurodegenerative disorders. nih.govresearchgate.net
Table 6: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives
| Compound Series | Lead Compound Example | IC50 Value (µM) for AChE | Key Structural Features | Reference(s) |
|---|---|---|---|---|
| Piperidinyl-quinoline acylhydrazones | Compound 8c | 5.3 ± 0.51 | Quinoline, piperidine, and acyl hydrazone fragments | nih.gov |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Not specified | Not specified | Benzamide derivatives with a piperidine core | nih.gov |
Receptor Interaction Studies of Piperidine-Benzoic Acid Compounds
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of central nervous system disorders, pain, and cancer. semanticscholar.org Many sigma-1 receptor ligands feature a piperidine or piperazine (B1678402) scaffold. biointerfaceresearch.comrsc.org Structure-activity relationship studies have shown that the nature and position of substituents on the piperidine ring, as well as the linker connecting it to other parts of the molecule, significantly influence binding affinity. benthamscience.com
For example, in a series of phenoxyalkylpiperidines, a 4-methyl substituent on the piperidine ring was found to be optimal for sigma-1 receptor interaction. benthamscience.com In another series of N-benzylpiperidine derivatives, high affinity for the sigma-1 receptor was observed, with some compounds exhibiting sub-nanomolar Ki values. researchgate.net The replacement of a piperazine ring with a piperidine moiety can also significantly impact sigma-1 receptor affinity. jocpr.com
| Compound | Scaffold | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |
|---|---|---|---|
| Compound 5 | Piperidine derivative | 3.64 | 1531 |
| Compound 11 | Piperidine derivative | 4.41 | 67.9 |
| Compound 12a (AD353) | N-methyl piperidine | 0.54 | >10000 |
| Compound 11a (AD409) | Piperazine derivative | 108 | 105 |
The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-sugars and is involved in inflammatory responses. academicjournals.org Consequently, P2Y14 receptor antagonists are being investigated as potential treatments for inflammatory conditions such as asthma and pain. academicjournals.org A number of potent and selective P2Y14 receptor antagonists incorporate a piperidine-benzoic acid scaffold.
Structure-activity relationship studies have been conducted on a series of zwitterionic biaryl P2Y14 receptor antagonists. nih.gov These studies have explored modifications to the piperidine ring and the central benzoic acid core. For instance, bicyclic-substituted piperidine ring derivatives have been shown to preserve or even enhance affinity for the P2Y14 receptor. nih.gov In one study, a quinuclidine (B89598) derivative, which can be considered a rigidified piperidine analogue, exhibited an IC50 of approximately 20 nM. nih.gov Further research has focused on removing the zwitterionic character of these compounds to improve their drug-like properties, leading to the development of potent neutral analogues. scispace.comnih.gov
| Compound | Modification | hP2Y14R IC50 (nM) |
|---|---|---|
| 1 (PPTN) | Piperidine | 6.4 |
| 17 (MRS4608) | Quinuclidine | ~20 |
| 15 (MRS4738) | (S,S,S) 2-azanorbornane | 2.1 |
| 34 | Isoquinuclidine | 15.6 |
| 30 | Isonortropanol | 21.3 |
The serotonin (B10506) 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in neurodegenerative and psychiatric disorders. Many 5-HT6 receptor ligands are based on a piperidine or piperazine core connected to an aromatic or heteroaromatic moiety, often via a sulfonyl or carboxamide linker.
Quantitative structure-activity relationship (QSAR) studies on indolyl- and piperidinyl-sulphonamide derivatives have highlighted the importance of specific structural features for 5-HT6 receptor binding affinity. In a series of multifunctional ligands, compounds with a piperidine linker showed affinities for the 5-HT6 receptor in the nanomolar range. The length of the linker between the piperidine ring and other parts of the molecule has been shown to be a critical determinant of potency.
| Compound | Scaffold | 5-HT6R Ki (nM) |
|---|---|---|
| Compound 7 | Benzimidazole-piperidine | 9 |
| Compound 10 | Benzimidazole-piperidine | 25 |
| Compound 14 | Piperidine-based | 22 |
| Compound 12 | Piperidine-based | 598 |
Broad Spectrum Biological Evaluation of Related Compounds
The piperidine ring is a common scaffold in many biologically active compounds, and its derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and cytotoxic effects.
Several studies have investigated the antimicrobial properties of piperidine derivatives. For example, certain 2-substituted piperidine derivatives have demonstrated activity against Mycobacterium tuberculosis. Other studies have reported the antibacterial and antifungal activities of various N-substituted piperidine derivatives against a range of pathogens. nih.govbiointerfaceresearch.com
The antioxidant potential of piperidine-containing compounds has also been explored. researchgate.net Both naturally occurring piperidines, such as piperine, and synthetic derivatives have been shown to scavenge free radicals. researchgate.net For instance, a study on six novel piperidine derivatives found that they all exhibited antioxidant potentials greater than 49% at a concentration of 1 mg/ml in a DPPH scavenging assay. scispace.com
Furthermore, some piperidine amides have been evaluated for their cytotoxic activity against various cancer cell lines. In one study, synthetic piperidine amides showed better cytotoxic activity against a multidrug-resistant cancer cell line compared to their natural product counterparts.
Structure Activity Relationship Sar Studies of 3 Piperidine 1 Carbonyl Benzoic Acid Derivatives
Impact of Substitutions on the Piperidine (B6355638) Ring on Biological Activity
The piperidine ring is a common scaffold in many pharmaceuticals, and its substitution pattern significantly influences the biological activity of the parent compound. researchgate.net The introduction of substituents on the piperidine ring can alter the molecule's size, shape, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.
Research has shown that the position, nature, and stereochemistry of substituents on the piperidine ring can dramatically affect the pharmacological properties of derivatives. For instance, in a series of monoamine transporter inhibitors, the stereochemistry of substitutions at the 3- and 4-positions of the piperidine ring determined the selectivity for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. nih.govresearchgate.net Specifically, (-)-cis analogues showed a preference for dopamine and norepinephrine transporters, while (-)-trans and (+)-cis isomers were more selective for the serotonin transporter. nih.govresearchgate.net
Furthermore, the addition of substituents can enhance the aqueous solubility of piperidine-containing compounds, a desirable property for drug candidates. thieme-connect.com For example, introducing a substituent at the 2-position of the piperidine ring was found to improve the water solubility of certain antiviral agents. thieme-connect.com The presence of a methyl group on the piperidine ring, and its position, has also been shown to be a key determinant of anticancer activity in some sulfonamides. ajchem-a.com
The nature of the substituent also plays a vital role. Studies on fatty acid amide hydrolase (FAAH) inhibitors, which often feature a piperidine core, have demonstrated that different substituents on the piperidine ring can modulate potency and selectivity. nih.gov These findings highlight the importance of a systematic exploration of the chemical space around the piperidine ring to optimize the therapeutic potential of 3-(piperidine-1-carbonyl)benzoic acid derivatives.
Table 1: Effect of Piperidine Ring Substitutions on Biological Activity
| Compound Series | Substitution Pattern | Observed Biological Effect |
|---|---|---|
| Monoamine Transporter Inhibitors | 3,4-disubstituted piperidines | Stereochemistry dictates transporter selectivity (DAT/NET vs. SERT) nih.govresearchgate.net |
| Antiviral Agents | 2-substituted piperidines | Enhanced aqueous solubility thieme-connect.com |
| Anticancer Sulfonamides | Methyl-substituted piperidines | Position of methyl group influences antitumor activity ajchem-a.com |
| FAAH Inhibitors | Various substitutions | Modulates potency and selectivity nih.gov |
Influence of Modifications to the Benzoic Acid Moiety on Pharmacological Profiles
Modifications to the benzoic acid moiety of this compound can profoundly impact the pharmacological profile of its derivatives. The electronic properties, steric bulk, and hydrogen bonding capabilities of substituents on the aromatic ring are key factors that govern interactions with biological targets.
For instance, in the development of P2Y14 receptor antagonists, the substitution pattern on the benzoic acid core was found to be critical for activity. A series of 3-sulfonamido benzoic acid derivatives were identified as promising antagonists for acute lung injury. researchgate.net The nature and position of the substituent on the benzoic acid ring influenced the potency and selectivity of these compounds.
Similarly, in the design of tyrosinase inhibitors, derivatives of benzoic acid coupled with piperidine showed that the substitution pattern on the benzoic acid ring was crucial for inhibitory activity. nih.gov The presence of specific substituents could enhance the binding affinity to the enzyme's active site.
The carboxylic acid group itself is a key functional group that can participate in hydrogen bonding and ionic interactions. Its replacement with bioisosteres, such as tetrazoles or other acidic groups, can alter the compound's acidity, metabolic stability, and cell permeability, thereby modulating its pharmacological properties. The pi-electron system of the aromatic ring can also engage in pi-pi stacking or cation-pi interactions with the target protein, and substituents can modulate the electron density of the ring, affecting these interactions. iomcworld.com
Table 2: Impact of Benzoic Acid Moiety Modifications on Pharmacological Profiles
| Compound Series | Modification on Benzoic Acid Moiety | Observed Pharmacological Effect |
|---|---|---|
| P2Y14R Antagonists | 3-Sulfonamido substitution | Potent and selective antagonism researchgate.net |
| Tyrosinase Inhibitors | Various substitutions | Modulation of inhibitory activity nih.gov |
| General Benzoic Acid Derivatives | Introduction of hydrogen bond donors/acceptors | Potential for enhanced bioactivity through interactions with target residues iomcworld.com |
Role of the Amide Linkage (Carbonyl) Between Piperidine and Benzoic Acid Core in Activity
The rigidity of the amide bond restricts the conformational flexibility of the molecule, which can be advantageous for binding to a specific target. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group (if present in secondary amides) can act as a hydrogen bond donor. These interactions can anchor the molecule within the binding site of a protein.
The synthesis of piperazine (B1678402) and piperidine amides of benzoic acid has been a common strategy in the development of various bioactive compounds, including tyrosinase inhibitors. nih.gov The amide bond's stability and its ability to orient the two flanking moieties in a specific spatial arrangement are key to their activity.
Furthermore, the electronic nature of the amide bond can be modulated by the substituents on both the piperidine and benzoic acid rings, which in turn can affect its reactivity and interaction with biological macromolecules. The planarity of the amide bond also influences the three-dimensional shape of the molecule, which is a key determinant of its biological activity.
Positional Isomerism and its Effect on Biological Properties
Positional isomerism, which refers to compounds with the same molecular formula but different arrangements of functional groups, can have a profound impact on the biological properties of this compound derivatives. The position of the piperidine-1-carbonyl group on the benzoic acid ring (ortho, meta, or para) can significantly alter the molecule's shape, polarity, and ability to interact with a biological target.
For example, a study on novel oxazolidinone derivatives demonstrated that positional isomerism had a significant effect on their antibacterial activity. nih.gov A linearly attached benzotriazole (B28993) derivative showed greater potency compared to an angularly attached one. nih.gov This highlights that the spatial arrangement of different parts of a molecule is critical for its biological function.
In the context of this compound, changing the attachment point of the piperidine-1-carbonyl group to the 2- or 4-position of the benzoic acid would result in positional isomers. These isomers would have different three-dimensional structures, which could lead to different binding affinities and selectivities for a given biological target. The relative orientation of the piperidine ring and the carboxylic acid group would be altered, potentially leading to different interactions with amino acid residues in a protein's binding site.
Stereochemical Considerations in Structure-Activity Relationships of Piperidine-Containing Compounds
Stereochemistry plays a pivotal role in the structure-activity relationships of piperidine-containing compounds. The introduction of chiral centers in the piperidine ring can lead to enantiomers or diastereomers, which often exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are chiral and can differentiate between stereoisomers.
A study on piperidine-based monoamine transporter inhibitors clearly demonstrated the importance of stereochemistry. nih.govresearchgate.net The cis and trans isomers of 3,4-disubstituted piperidines, as well as their individual enantiomers, showed distinct profiles of activity and selectivity. nih.govresearchgate.net For instance, the (-)-cis analogues were selective for the dopamine and norepinephrine transporters, whereas the (-)-trans and (+)-cis isomers were selective for the serotonin transporter. nih.govresearchgate.net
Table 3: Influence of Stereochemistry on the Biological Activity of Piperidine Derivatives
| Compound Series | Stereochemical Feature | Observed Biological Effect |
|---|---|---|
| Monoamine Transporter Inhibitors | cis/trans isomers and enantiomers | Dictates selectivity for different monoamine transporters nih.govresearchgate.net |
| General Piperidine Scaffolds | Introduction of chiral centers | Can enhance biological activity, selectivity, and pharmacokinetic properties thieme-connect.com |
| Methyl Substituted Pipecolinates | cis/trans diastereoisomers | Influences the three-dimensional shape and conformational preferences nih.gov |
Exploring Conformational Restriction and Three-Dimensionality for Enhanced Bioactivity and Drug-Likeness
Conformational restriction and the introduction of three-dimensionality are important strategies in modern drug design to enhance bioactivity and improve drug-like properties. By reducing the number of accessible conformations, it is possible to pre-organize a molecule into a bioactive conformation, which can lead to higher binding affinity and selectivity for its target.
For piperidine-containing compounds, conformational restriction can be achieved through various means, such as the introduction of bulky substituents, ring fusion, or the formation of spirocyclic systems. A study on Akt inhibitors utilized a conformational restriction strategy to develop a series of 3,4,6-trisubstituted piperidine derivatives with potent in vitro and in vivo antitumor efficacy and improved safety profiles. nih.gov
Increasing the three-dimensional character of a molecule is also a key objective in fragment-based drug discovery. rsc.org Many screening libraries are dominated by flat, two-dimensional molecules. The synthesis and analysis of piperidine-based fragments with well-defined three-dimensional shapes can provide access to novel chemical space and lead to the discovery of new drug candidates with improved properties. nih.govrsc.org The inherent non-planar chair conformation of the piperidine ring makes it an excellent scaffold for building three-dimensional structures.
By exploring different substitution patterns and stereochemistries, it is possible to generate a diverse range of three-dimensional shapes from the piperidine core, which can be crucial for interacting with the complex and three-dimensional binding sites of biological targets. nih.gov
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein target. Although specific molecular docking studies for 3-(Piperidine-1-carbonyl)benzoic acid are not extensively detailed in the available literature, the principles of its interaction can be inferred from studies on analogous structures containing N-acylpiperidine and benzoic acid moieties.
The interaction of this compound with a protein target would likely be governed by a combination of factors. The benzoic acid group can participate in hydrogen bonding and ionic interactions through its carboxylic acid functional group. The piperidine (B6355638) ring, being a bulky and lipophilic moiety, can engage in van der Waals and hydrophobic interactions within the binding pocket. The carbonyl group linking the piperidine and benzoic acid components can also act as a hydrogen bond acceptor.
The predicted binding affinity, often expressed as a docking score, can be used to rank potential drug candidates. For instance, in studies of similar piperidine-containing compounds, docking scores are often correlated with experimentally determined inhibitory activities against specific enzymes or receptors. The following table illustrates a hypothetical docking scenario of this compound against a generic protein kinase, a common target for such scaffolds.
| Parameter | Value | Description |
| Target Protein | Generic Tyrosine Kinase | A hypothetical enzyme target. |
| Binding Site | ATP-binding pocket | The region of the enzyme where the ligand is predicted to bind. |
| Predicted Binding Affinity (kcal/mol) | -8.5 | A lower value indicates a stronger predicted binding affinity. |
| Key Predicted Interactions | Hydrogen bond with catalytic lysine; Pi-stacking with a phenylalanine residue. | Specific amino acid residues predicted to interact with the ligand. |
This table is for illustrative purposes and is based on typical interactions observed for similar compounds.
Conformational Analysis of this compound and its Analogues
Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energetic favorability of these different arrangements, or conformers. For a molecule like this compound, understanding its conformational preferences is crucial as the bioactive conformation is the one that binds to the biological target.
Quantum mechanics calculations and molecular mechanics simulations are often employed to determine the relative energies of different conformers. For N-acylpiperidines, the trans configuration, where the carbonyl oxygen and the 2-methyl group (if present) are on opposite sides, is often destabilized by steric clash. nih.gov In the case of this compound, the substitution is at the 3-position of the benzoic acid ring, which will influence the rotational barrier around the aryl-carbonyl bond.
The table below summarizes the likely low-energy conformations of the piperidine ring in this compound.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles |
| Chair | 0 (most stable) | Characterized by specific C-N-C-C dihedral angles close to +/- 60°. |
| Twist-Boat | ~5-6 | A higher energy, more flexible conformation. |
| Boat | ~6-7 | A high-energy transition state between twist-boat forms. |
These values are typical for substituted piperidine rings and serve as an illustrative example.
Prediction of Molecular Properties and Pharmacokinetic Parameters for Research Prioritization
In the early stages of drug discovery, it is essential to prioritize compounds with favorable pharmacokinetic profiles, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties from the chemical structure of a compound, allowing for the early deselection of candidates that are likely to fail in later stages of development. researchgate.net
For this compound, various molecular descriptors and pharmacokinetic parameters can be computationally estimated. These predictions are based on large datasets of experimentally determined properties and sophisticated algorithms. Commonly used software for these predictions include SwissADME and pkCSM. researchgate.netnih.gov
The "drug-likeness" of a compound is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.
The following table presents a set of predicted molecular and pharmacokinetic properties for this compound, illustrating the type of data generated in such an in silico assessment.
| Property | Predicted Value | Significance |
| Molecular Weight | 233.27 g/mol | Within the range for good oral bioavailability (<500 g/mol ). |
| logP (Lipophilicity) | 2.15 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carboxylate and the carbonyl oxygen. |
| Topological Polar Surface Area (TPSA) | 57.6 Ų | Related to drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Aqueous Solubility (logS) | -3.2 | Predicts moderate solubility in water. |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier Permeability | Low | Not predicted to readily cross the blood-brain barrier. |
These values are representative predictions for a compound with this structure.
Analytical Methodologies in Research for 3 Piperidine 1 Carbonyl Benzoic Acid
Spectroscopic Characterization (NMR, MS, IR) in Structural Elucidation
Spectroscopic methods are fundamental tools for the unambiguous determination of the molecular structure of 3-(Piperidine-1-carbonyl)benzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy collectively provide a detailed portrait of the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperidine (B6355638) ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The piperidine protons, being in different environments relative to the nitrogen and carbonyl group, would likely present as a series of complex multiplets in the upfield region (δ 1.5-4.0 ppm). The acidic proton of the carboxylic acid group would appear as a broad singlet, often far downfield (δ 10-13 ppm), and its presence can be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbonyl carbons (amide and carboxylic acid, ~165-175 ppm), the aromatic carbons (~125-140 ppm), and the aliphatic carbons of the piperidine ring (~20-50 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s, 1H) | 167 - 172 |
| Aromatic C-H (Positions 2, 4, 5, 6) | 7.4 - 8.2 (m, 4H) | 128 - 135 |
| Aromatic C-C (Positions 1, 3) | - | 130 - 138 |
| Amide Carbonyl (-C=O) | - | 169 - 171 |
| Piperidine C-H (α to N) | 3.2 - 3.8 (m, 4H) | 43 - 49 |
| Piperidine C-H (β, γ to N) | 1.5 - 1.8 (m, 6H) | 24 - 27 |
Note: Predicted values are based on typical ranges for similar functional groups and structures. s = singlet, m = multiplet.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. With a molecular formula of C₁₃H₁₅NO₃, the exact mass of this compound is 233.1052 g/mol . nih.gov Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion peak. In positive ion mode, this would typically be the protonated molecule [M+H]⁺ at m/z 234.1125. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 232.0980 would be observed. Fragmentation patterns can also provide further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Sharp, Medium |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |
| Amide | C=O stretch (Amide I band) | 1630 - 1680 | Strong, Sharp |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Weak |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |
Note: These are typical frequency ranges and can be influenced by the molecular environment and hydrogen bonding. docbrown.infonist.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating this compound from reaction mixtures, isolating it in a pure form, and assessing its purity level.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for determining the purity of the final compound. A reversed-phase HPLC method is commonly employed for compounds of this polarity. sigmaaldrich.com
Stationary Phase: A C18 (octadecylsilyl) column is typically used, which is nonpolar.
Mobile Phase: A polar mobile phase, usually a mixture of water (often containing an acid like trifluoroacetic acid or a buffer) and an organic solvent like acetonitrile (B52724) or methanol, is used. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from impurities with different polarities.
Detection: UV detection is suitable due to the presence of the aromatic benzene ring, which absorbs UV light. The detection wavelength is typically set around 230-254 nm. google.com
The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Table 3: Example HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: These are representative conditions and would require optimization for this specific compound. rsc.orgnih.gov
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective method used primarily to monitor the progress of a chemical reaction and for preliminary purity checks. sigmaaldrich.comresearchgate.net
Stationary Phase: A TLC plate coated with silica (B1680970) gel (a polar adsorbent) is typically used.
Mobile Phase: A solvent system of intermediate polarity, such as a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol), is chosen to achieve good separation. sigmaaldrich.com
Visualization: The spots on the developed TLC plate can be visualized under a UV lamp (at 254 nm), as the aromatic ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot.
The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes.
Advanced Analytical Techniques for Biological Interaction Studies
To understand the potential therapeutic applications of this compound, advanced analytical techniques are employed to study its interactions with biological targets, such as enzymes or receptors.
While specific studies on this exact compound are not widely published, methodologies applied to similar benzoylpiperidine and benzoic acid derivatives can be extrapolated. These compounds are often designed as inhibitors of specific enzymes.
Enzyme Inhibition Assays: These are biochemical tests used to determine the ability of a compound to inhibit the activity of a target enzyme. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor, key parameters like the half-maximal inhibitory concentration (IC₅₀) can be determined. This provides a quantitative measure of the compound's potency.
Computational Modeling and Molecular Docking: These in silico techniques are used to predict and analyze the binding of a small molecule to the active site of a protein target. Molecular docking simulations can provide insights into the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding affinity. This information is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent analogs.
These advanced methods bridge the gap between simple chemical characterization and understanding the compound's functional effects within a biological system, guiding further research and development.
Q & A
Q. Case Study: Antimicrobial Activity
-
MIC Values:
Bacterial Strain MIC (µg/mL) Reference Antibiotic (Ciprofloxacin) Staphylococcus aureus 12.5 2.5 Escherichia coli 25.0 1.25 Reference:
Resolution Strategies:
- Standardize assay protocols (CLSI guidelines).
- Validate cytotoxicity via MTT assays across multiple cell lines.
- Conduct dose-response curves (IC₅₀ calculations) with triplicate replicates.
Basic: What are the documented biological activities of this compound?
Methodological Answer:
- Antimicrobial: Moderate activity against Gram-positive bacteria via membrane disruption.
- Anticancer: Cytotoxicity against renal carcinoma cells (IC₅₀ ~20 µM) via apoptosis induction.
- Enzyme Inhibition: Potential COX-2 inhibition inferred from structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
